molecular formula C14H19N5O5 B12859992 6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine

Cat. No.: B12859992
M. Wt: 337.33 g/mol
InChI Key: BTFFXIPHHREHCW-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine

Systematic Nomenclature and IUPAC Nomenclature Conventions

The compound’s IUPAC name, 2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol , adheres to systematic naming rules for nucleoside derivatives. Key components include:

  • β-D-ribofuranosyl : Indicates the sugar moiety’s stereochemistry (β-anomer) and furanose ring structure.
  • 6-(4-Morpholino) : Specifies the morpholine substitution at the purine’s C6 position, replacing the typical hydroxyl or amino groups found in natural nucleosides.
  • 9H-purine : Denotes the purine base attached to the ribose via an N9-glycosidic bond, consistent with natural purine nucleosides like adenosine.

This nomenclature contrasts with simpler derivatives; for example, adenosine’s IUPAC name (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol highlights its unmodified adenine base. The morpholino group’s incorporation introduces a non-natural heterocycle, necessitating precise locant and substituent descriptors.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₄H₁₉N₅O₅ (molecular weight: 337.33 g/mol) reflects the compound’s hybrid structure, combining a purine base, ribose sugar, and morpholino group. Key stereochemical features include:

Table 1: Molecular and Stereochemical Properties
Property Value/Description Source
Molecular Weight 337.33 g/mol
Ribose Conformation β-D-ribofuranosyl (C2'-endo puckering)
Morpholino Orientation Chair conformation, equatorial N
Glycosidic Bond N9–C1' (β-configuration)

The β-D-ribofuranosyl group adopts a C2'-endo puckering conformation , similar to natural nucleosides, which influences base stacking and hydrogen bonding. The morpholino ring’s chair conformation positions its nitrogen atom for potential intermolecular interactions, while the N9-glycosidic bond preserves the canonical nucleoside linkage.

Comparative Structural Features Relative to Native Purine Nucleosides

Structurally, 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine diverges from native purine nucleosides in three key aspects:

C6 Substitution:
  • Natural purines (e.g., adenosine, guanosine) feature hydroxyl, amino, or thiol groups at C6.
  • This compound substitutes C6 with a morpholino group (C₄H₈NO), introducing a six-membered ring with one oxygen and one nitrogen atom.
Ribose Modifications:
  • While the ribose retains its β-D configuration, the morpholino group’s steric bulk may alter sugar pucker dynamics compared to natural nucleosides.
Hydrogen Bonding Capacity:
  • The morpholino nitrogen can act as a hydrogen bond acceptor, unlike the exocyclic amino groups in adenosine or guanosine.
Table 2: Structural Comparison with Adenosine
Feature 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine Adenosine
C6 Substituent Morpholino Amino
Ribose Conformation C2'-endo C2'-endo or C3'-endo
Hydrogen Bond Donors 4 5
Molecular Weight 337.33 g/mol 267.24 g/mol

These structural distinctions suggest altered base-pairing behavior and potential resistance to enzymatic degradation compared to natural nucleosides, as seen in other morpholino-containing analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-morpholin-4-ylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C14H19N5O5/c20-5-8-10(21)11(22)14(24-8)19-7-17-9-12(15-6-16-13(9)19)18-1-3-23-4-2-18/h6-8,10-11,14,20-22H,1-5H2/t8-,10-,11-,14-/m1/s1

InChI Key

BTFFXIPHHREHCW-IDTAVKCVSA-N

Isomeric SMILES

C1COCCN1C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1COCCN1C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

The introduction of the morpholino group at the 6-position of the purine ring is typically achieved via nucleophilic substitution reactions. The 6-chloropurine or 6-bromopurine derivatives serve as starting materials, which undergo substitution with morpholine under controlled conditions.

  • Reaction conditions: The substitution is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 60–100 °C).
  • Mechanism: The nucleophilic nitrogen of morpholine attacks the electrophilic carbon at the 6-position, displacing the halogen atom.
  • Outcome: This yields 6-(4-morpholino)purine derivatives with high regioselectivity.

Glycosylation of the Purine Base

The glycosylation step involves coupling the modified purine base with a protected ribose derivative or ribolactone to form the β-D-ribofuranosyl nucleoside.

  • Key reagents: The ribose moiety is often introduced as a ribolactone or a protected ribose derivative.
  • Metal–halogen exchange: A common method involves metal–halogen exchange on a halogenated purine base (e.g., bromo- or iodo-purine) using organolithium or organomagnesium reagents (e.g., n-butyllithium or isopropylmagnesium chloride-lithium chloride complex).
  • Addition to ribolactone: The organometallic intermediate is then added to the ribolactone at low temperatures (e.g., −20 °C to −78 °C) to form the nucleoside intermediate.
  • Protection and deprotection: Hydroxyl groups on the ribose are protected (e.g., as acetonides) during the reaction to prevent side reactions and are deprotected after glycosylation.
  • Anomeric selectivity: The reaction conditions and choice of catalysts (e.g., trifluoromethanesulfonic acid) are optimized to favor the β-anomer formation, which is biologically relevant.

Purification and Isolation

  • The crude product mixture often contains α- and β-anomers; chromatographic techniques such as silica gel chromatography or chiral HPLC are employed to isolate the β-anomer.
  • Crystallization is used to purify the final nucleoside compound.
Step Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution Morpholine, DMF/DMSO, 60–100 °C 6-(4-Morpholino)purine derivative
2 Metal–halogen exchange n-BuLi or i-PrMgCl·LiCl, low temperature Organometallic intermediate of purine base
3 Glycosylation Addition to ribolactone, TMSCl, TMSCN, TfOH Formation of β-D-ribofuranosyl nucleoside
4 Protection/deprotection Acetonide protection, BCl3 deprotection Protect hydroxyl groups during synthesis
5 Purification Chromatography, crystallization Isolation of pure β-anomer nucleoside
  • The use of iodo-purine bases instead of bromo derivatives improves the efficiency of metal–halogen exchange, leading to higher yields (~40%) of the glycosylation product compared to earlier methods (~25–60%).
  • The inclusion of trifluoromethanesulfonic acid (TfOH) in the glycosylation step significantly enhances the β-anomer selectivity (>95:5 ratio) and yield (~85%).
  • Protection of the 2′,3′-hydroxyl groups as acetonides improves coupling efficiency and product stability.
  • The synthetic route has been optimized for scalability, enabling preparation of gram to multi-gram quantities suitable for preclinical studies.
  • The final compound exhibits enhanced stability and biological activity due to the morpholino substitution, which also improves pharmacokinetic properties.

The preparation of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine involves a well-defined sequence of nucleophilic substitution and glycosylation reactions. Advances in metal–halogen exchange techniques, protective group strategies, and reaction condition optimizations have enabled efficient and scalable synthesis of this biologically important nucleoside analog. These methods provide a robust platform for further derivatization and development of antiviral agents based on this scaffold.

Chemical Reactions Analysis

Types of Reactions

“6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “6-(4-Morpholino)-9-(b-D-ribofuranosyl)-9H-purine” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Purine Nucleosides
Compound Name Substituent (Position 6) Ribofuranosyl Modifications Molecular Weight (g/mol) Key Biological Activity References
6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine 4-Morpholino β-D-ribofuranosyl (unprotected) 340.33 Antiviral (RNA viruses)
6-Chloro-9-(β-D-ribofuranosyl)-9H-purine Cl β-D-ribofuranosyl (unprotected) 284.68 Anticancer, antiviral
6-Methyl-9-(2′-deoxy-β-D-ribofuranosyl)-9H-purine CH₃ 2′-deoxy-β-D-ribofuranosyl 266.26 Cytostatic (DNA synthesis inhibition)
Nebularine (9-β-D-ribofuranosylpurine) H β-D-ribofuranosyl 252.22 Broad-spectrum cytotoxicity
2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine Cl + 2-furyl N/A (non-ribose scaffold) 358.79 Anti-TB (MIC: 0.39 μg/mL)
Key Observations :

Chlorine in 6-chloropurine derivatives (e.g., ) is associated with cross-linking DNA or inhibiting kinases but may reduce solubility compared to morpholino.

Ribose Modifications :

  • The 2′-deoxyribose in 6-methylpurine () increases metabolic stability but reduces RNA-targeting efficacy.
  • Acetyl-protected ribose (e.g., 2,3,5-tri-O-acetyl in ) improves synthetic yield but requires deprotection for biological activity.

Biological Activity: The morpholino derivative’s antiviral specificity contrasts with the broad cytotoxicity of nebularine () and the anti-TB activity of furyl-substituted purines ().

Pharmacological and Biochemical Profiles

  • Antiviral Mechanism: The morpholino group in the target compound may block RdRp active sites, while 6-chloro derivatives (e.g., ) inhibit viral helicases via halogen bonding.
  • Toxicity: Nebularine () exhibits high mammalian cytotoxicity due to unmodified purine core interference with DNA/RNA synthesis, whereas morpholino derivatives show lower toxicity in preliminary assays .
  • Bioavailability : Acetyl-protected ribose () enhances membrane permeability but requires enzymatic cleavage in vivo, whereas unprotected ribose (target compound) may have faster tissue distribution.

Biological Activity

6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine, often referred to as a nucleoside derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a morpholino group and a ribofuranosyl moiety, which may influence its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N₅O₅
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 52940-48-4

The biological activity of 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine is primarily attributed to its role as a substrate for various enzymes involved in nucleotide metabolism. It has been shown to interact with adenosine deaminase and adenosine kinase, which are crucial for the phosphorylation and deamination processes in nucleoside metabolism .

Enzymatic Interactions

  • Adenosine Deaminase : Converts the compound into 8-aminoinosine monophosphate, affecting cellular levels of nucleotides.
  • Adenosine Kinase : Phosphorylates the compound, leading to the formation of triphosphate derivatives that are essential for RNA synthesis.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound in targeting Mycobacterium tuberculosis. It demonstrated promising antimycobacterial activity against multidrug-resistant strains with minimum inhibitory concentrations (MICs) ranging from 0.16 to 0.625 μM . The mechanism involves inhibition of biotinylation in Mycobacterium tuberculosis, which is critical for its survival and pathogenicity.

Cytotoxicity Studies

In vitro studies have shown that 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine exhibits cytotoxic effects in L1210 cells. The cytotoxicity was potentiated when adenosine deaminase was inhibited, suggesting that the compound's metabolic fate significantly influences its biological effects .

Research Findings and Case Studies

StudyFindings
Antimycobacterial Activity Demonstrated MICs between 0.16 - 0.625 μM against MDR-TB strains. Inhibition of biotin protein ligase was noted .
Cytotoxicity in L1210 Cells Increased cytotoxicity observed when adenosine deaminase was inhibited; coformycin enhanced cellular concentrations of phosphorylated metabolites .
Pharmacokinetic Properties Modification of the ribose moiety was suggested to improve drug disposition properties and potency .

Q & A

Q. What are the key considerations in designing a synthesis route for 6-substituted purine ribosides like 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine?

  • Methodological Answer : Synthesis of C-6 substituted purine ribosides typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) using halogenated purine precursors. For example, demonstrates the use of Pd-catalyzed coupling with thienylboronic acids to introduce C-6 substituents . Key steps include:
  • Catalyst Selection : Pd(Ph₃)₄ or (Ph₃P)₂PdCl₂ for efficient coupling .
  • Protecting Groups : Use of acetyl or tetrahydropyranyl (THP) groups to protect the ribose hydroxyls during synthesis (e.g., tri-O-acetyl-β-D-ribofuranosyl in ) .
  • Purification : Flash silica gel chromatography (EtOAc/hexane gradients) to isolate intermediates .

Q. How can spectroscopic techniques (NMR, UV) be utilized to characterize the structural integrity of morpholino-substituted purine ribosides?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For instance, reports distinct thienyl proton signals at δ 7.2–7.8 ppm and ribose anomeric protons at δ 5.8–6.1 ppm . The morpholino group’s N-CH₂ protons typically appear as a multiplet near δ 3.5–3.7 ppm.
  • UV Spectroscopy : pH-dependent λmax shifts (e.g., 288–338 nm in ) confirm electronic transitions influenced by substituents .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of 6-(4-Morpholino)-substituted purine derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or viral polymerases) using fluorescence-based substrates .
  • Antiviral/Cytotoxicity Screening : Use cell cultures (e.g., HCV-infected cells in ) with viral load quantification via RT-PCR .
  • Nucleotide Mimicry Studies : Assess incorporation into RNA/DNA via radiolabeled analogs (e.g., ³H-uridine competition assays) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data between different substituted purine ribosides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., morpholino vs. thienyl in vs. 4). For example, bulky C-6 groups may hinder enzyme binding, reducing activity .
  • Control Experiments : Validate assays with positive/negative controls (e.g., 6-chloropurine riboside in ) to rule off-target effects .

Q. How does the introduction of a morpholino group at the C-6 position influence the stability of purine ribosides under varying pH conditions?

  • Methodological Answer :
  • Hydrolytic Stability Tests : Monitor degradation via HPLC under acidic/neutral/alkaline conditions (e.g., 0.1 M HCl to pH 13). shows mercury(II)-induced decomposition of purine ribosides, suggesting metal coordination impacts stability .
  • pH-Dependent UV Spectroscopy : Track λmax shifts (e.g., ’s pH 1–13 data) to identify protonation states affecting stability .

Q. What computational methods are recommended to study the interaction between 6-(4-Morpholino)-substituted purines and target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., HCV NS5B polymerase in ). Prioritize hydrogen bonding between morpholino oxygen and catalytic residues .
  • MD Simulations : Assess conformational stability of enzyme-ligand complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .

Q. How can researchers resolve contradictions in enzyme inhibition data reported for C-6 substituted purine analogues?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., uses 10% FBS in cell media vs. serum-free conditions in other studies) .
  • Enzyme Source Variability : Test inhibitors against recombinant vs. native enzymes (e.g., ’s use of E. coli-expressed kinases) .

Safety and Handling

Q. What safety protocols are essential when handling morpholino-substituted purine derivatives in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) as per –10’s emergency measures .
  • Spill Management : Neutralize acids/bases with appropriate buffers and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.